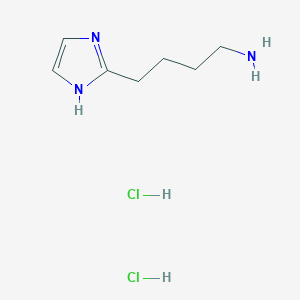

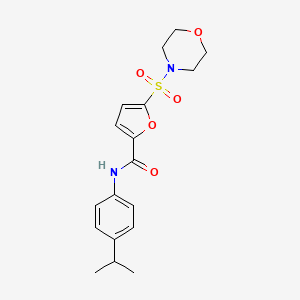

![molecular formula C23H16BrClN4O B2880291 [3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone CAS No. 300717-09-3](/img/structure/B2880291.png)

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . Pyrazolines are also a class of organic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of benzimidazoles and pyrazolines can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazoles and pyrazolines can undergo a variety of chemical reactions. For example, the reaction of a benzimidazole derivative with thiosemicarbazide in ethanol at reflux temperature yielded a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles and pyrazolines depend on their specific structures. Generally, they are solid compounds that are highly soluble in water and other polar solvents .Scientific Research Applications

Neuroprotective Research

Pyrazoline derivatives, such as the compound , have been studied for their neuroprotective properties. They are known to interact with various biological pathways that could be beneficial in treating neurodegenerative diseases. For instance, they may inhibit enzymes like acetylcholinesterase, which is involved in nerve pulse transmission . This inhibition can potentially slow down the progression of diseases like Alzheimer’s.

Antioxidant Activity

The compound’s structure indicates potential antioxidant activity. Oxidative stress is implicated in various diseases, and compounds that can neutralize reactive oxygen species (ROS) are valuable in medicinal chemistry. The benzodiazole moiety, in particular, is associated with the scavenging of free radicals, which can prevent cellular damage .

Antimicrobial and Antifungal Applications

Compounds with bromophenyl groups have shown antimicrobial and antifungal activities. The compound’s ability to interact with microbial cell walls or disrupt essential biological processes could be harnessed to develop new antibiotics or antifungal agents, addressing the growing concern of drug-resistant pathogens .

Mechanism of Action

Target of Action

Pyrazoline derivatives, a class to which this compound belongs, have been reported to exhibit diverse pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It is known that pyrazoline derivatives can interact with various enzymes and receptors in the body, leading to their diverse pharmacological effects . For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . Inhibition of AChE can lead to increased acetylcholine levels, affecting nerve pulse transmission and leading to various physiological effects .

Biochemical Pathways

It is known that pyrazoline derivatives can influence various biochemical pathways due to their diverse pharmacological activities . For example, they can affect the production of reactive oxygen species (ROS), which are involved in various cellular processes and can increase dramatically under cellular damage .

Result of Action

It is known that pyrazoline derivatives can have various effects at the molecular and cellular level due to their diverse pharmacological activities . For example, they can affect the activity of various enzymes and receptors, influence the production of ROS, and have potential neurotoxic effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrClN4O/c24-16-9-5-14(6-10-16)20-13-21(22-26-18-3-1-2-4-19(18)27-22)29(28-20)23(30)15-7-11-17(25)12-8-15/h1-12,21H,13H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTJKQGLEDYUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)

![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)

![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)

![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)

![2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2880219.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2880222.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)